3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(3,5-DIMETHOXYPHENYL)PROPANAMIDE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethoxybenzaldehyde and 3,4-dimethoxyphenethylamine.
Formation of Intermediate: The initial step involves the condensation of 3,5-dimethoxybenzaldehyde with 3,4-dimethoxyphenethylamine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acylation: The final step involves the acylation of the amine with propanoyl chloride to produce the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propanamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Pathways: Influence on biochemical pathways, such as those involved in inflammation or pain perception.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)-3-[2-(3,5-dimethoxyphenyl)ethylamino]propanamide
- N-(3,5-dimethoxyphenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propanamide
Uniqueness
N-(3,5-dimethoxyphenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propanamide is unique due to its specific substitution pattern on the phenyl rings and the presence of both methoxy and amino groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C22H30N2O5 |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propanamide |
InChI |
InChI=1S/C22H30N2O5/c1-24(10-8-16-6-7-20(28-4)21(12-16)29-5)11-9-22(25)23-17-13-18(26-2)15-19(14-17)27-3/h6-7,12-15H,8-11H2,1-5H3,(H,23,25) |
InChI Key |
MEPNMLPHXXQASV-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC(=CC(=C2)OC)OC |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
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